molecular formula C14H11BrO B160708 Benzyl 4-bromophenyl ketone CAS No. 2001-29-8

Benzyl 4-bromophenyl ketone

Cat. No.: B160708
CAS No.: 2001-29-8
M. Wt: 275.14 g/mol
InChI Key: MOSIKPSTRPODHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-bromophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl bromide with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The bromine atom in the 4-position makes this compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products:

    Oxidation: 4-bromobenzoic acid.

    Reduction: 4-bromo-α-phenylethanol.

    Substitution: Various substituted phenyl ketones depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-bromophenyl ketone has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: this compound is used in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of benzyl 4-bromophenyl ketone in chemical reactions involves the interaction of its functional groups with various reagents. The carbonyl group (C=O) is highly reactive and can participate in nucleophilic addition and substitution reactions. The bromine atom in the 4-position also plays a crucial role in substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

  • Benzyl 4-chlorophenyl ketone
  • Benzyl 4-fluorophenyl ketone
  • Benzyl 4-hydroxyphenyl ketone

Comparison: Benzyl 4-bromophenyl ketone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and hydroxy analogs. The bromine atom is larger and more polarizable than chlorine and fluorine, leading to different reaction kinetics and mechanisms. Additionally, the bromine atom can be more easily replaced in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSIKPSTRPODHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334126
Record name Benzyl 4-bromophenyl ketone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-29-8
Record name 1-(4-Bromophenyl)-2-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2001-29-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-bromophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(4-bromophenyl)-2-phenyl
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure of step 1 in the Example 169 using benzyl bromide and 4-bromo-3-methylbenzoyl chloride, instead of 4-bromobenzoyl chloride.
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Synthesis routes and methods II

Procedure details

Benzene (200 mL) and aluminum chloride (74 g, 0.558 mol) are mixed into a flask and the mixture of 4-bromophenylacetyl chloride and benzene in Step (a) is added dropwise allowing the reaction to evolve HCl. The reaction mixture is stirred at room temperature for 1 to 1.5 hours and poured into ice water. Ethyl acetate (1 L) is added to dissolve the precipitated solids. The layers are separated and the organic layer is washed successively with 1 M aqueous HCl, saturated aqueous NaHCO3, brine and then dried over Na2SO2. The solvent is then evaporated to give a solid material which is recrystallized from ethylacetate/hexanes to give the title compound in 84% yield as a yellow solid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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